1-Methyl-4-(tributylstannyl)-1H-pyrazole
Overview
Description
1-Methyl-4-(tributylstannyl)-1H-pyrazole is an organotin compound that has garnered attention in the field of organic synthesis. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a tributylstannyl group at the 4-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The synthesis of 1-Methyl-4-(tributylstannyl)-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a tributylstannylating agent. One common method includes the use of tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
1-Methyl-1H-pyrazole+Bu3SnCl→this compound
Chemical Reactions Analysis
1-Methyl-4-(tributylstannyl)-1H-pyrazole is known to undergo various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions such as the Stille reaction. Common reagents include palladium catalysts and organohalides.
Oxidation Reactions: The stannyl group can be oxidized to form the corresponding pyrazole oxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the stannyl group, yielding the parent pyrazole.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Stille reaction, the major product is typically a new carbon-carbon bond formed between the pyrazole ring and the coupling partner.
Scientific Research Applications
1-Methyl-4-(tributylstannyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, potentially altering their activity or improving their stability.
Industry: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism by which 1-Methyl-4-(tributylstannyl)-1H-pyrazole exerts its effects is primarily through its role as a reagent in chemical reactions. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
Comparison with Similar Compounds
1-Methyl-4-(tributylstannyl)-1H-pyrazole can be compared with other organotin compounds such as:
1-Methyl-4-(tributylstannyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
2-(Tributylstannyl)pyridine: Contains a pyridine ring and is used in similar cross-coupling reactions.
2-(Tributylstannyl)thiophene: Contains a thiophene ring and is also used in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and the stability of the pyrazole ring, which can offer advantages in certain synthetic applications.
Properties
IUPAC Name |
tributyl-(1-methylpyrazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-4-2-3-5-6;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNECVNPGDBLIEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441919 | |
Record name | 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-21-1 | |
Record name | 1-METHYL-4-(TRIBUTYLSTANNYL)-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00441919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179055-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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